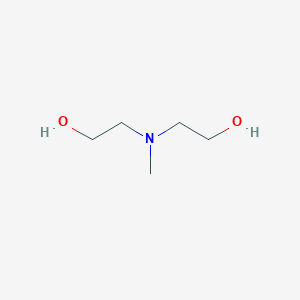
3-(2,3-二氢苯并呋喃-5-基)丙酸乙酯
描述
Synthesis Analysis
The synthesis of Ethyl 3-(2,3-dihydrobenzofuran-5-yl)propanoate involves several key steps starting from 3-(4-hydroxyphenyl) acrylic acid. This process includes methyl esterification, condensation with bromoacetaldehyde diethyl acetal, a Friedel-Crafts reaction, catalytic hydrogenation, and hydrolysis. The optimized process provides a higher yield (60%) compared to previous methods, with milder reaction conditions and simpler operations (Deng, 2010).
Molecular Structure Analysis
The molecular structure of Ethyl 3-(2,3-dihydrobenzofuran-5-yl)propanoate and related compounds has been studied using spectroscopic and diffractometric techniques. These studies reveal the polymorphism in the compound, showcasing minor but distinct differences in the crystal structures, which are crucial for understanding the compound's physical and chemical behavior (Vogt et al., 2013).
Chemical Reactions and Properties
This compound participates in various chemical reactions, including Knoevenagel polycondensation, which involves the synthesis of polymers containing donor-acceptor groups within the main chain. These reactions highlight the compound's utility in creating materials with specific electronic properties (Namazi et al., 2001). Additionally, reactions with ethyl 2-cyano-3-alkoxypropenoates yield pyran derivatives, further demonstrating the compound's versatility in organic synthesis (Mérour & Cossais, 1991).
Physical Properties Analysis
The physical properties, such as the crystal structure and polymorphism of Ethyl 3-(2,3-dihydrobenzofuran-5-yl)propanoate, are crucial for its application in material science. The compound exhibits distinct polymorphic forms, which affect its solubility, stability, and reactivity. Understanding these properties is essential for the compound's application in pharmaceutical formulations and material science (Vogt et al., 2013).
Chemical Properties Analysis
The chemical reactivity of Ethyl 3-(2,3-dihydrobenzofuran-5-yl)propanoate is highlighted by its involvement in various synthesis reactions, including the formation of polymers and pyran derivatives. These reactions are indicative of the compound's functional groups' reactivity and its potential as a building block in organic synthesis (Namazi et al., 2001; Mérour & Cossais, 1991).
科学研究应用
合成和表征
改进的合成工艺
已经探索了 3-(2,3-二氢苯并呋喃-5-基)丙酸的合成,以确定一种更有效、更高产率的工艺。邓勇 (2010) 的研究介绍了一种实用方法,包括 3-(4-羟基苯基)丙烯酸的酯化,然后进行一系列化学反应,总体产率为 60%。与之前报道的方法相比,该工艺以其更温和的反应条件和简单性而著称 (邓勇,2010)。
药物化合物中的多态性
对盐酸乙基 3-{3-[((2R)-3-{[2-(2,3-二氢-1H-茚-2-基)-1,1-二甲基乙基]氨基}-2-羟基丙基)氧基]-4,5-二氟苯基}丙酸酯的多晶型形式的研究揭示了分析和物理表征中的挑战。F. Vogt 等人 (2013) 使用光谱和衍射技术表征了两种多晶型形式,突出了表征此类化合物的细微差异和分析挑战 (F. Vogt, G. Williams, Matthew N. R. Johnson, R. Copley, 2013)。
有机化学应用
酰化反应和合成应用
Keith Smith 等人 (2003) 探索了在沸石催化剂上用 2-苯基丁酸衍生物对苯甲醚和 2,3-二氢苯并呋喃进行酰化。该研究展示了在制备 4-酰基衍生物中高区域选择性,强调了沸石在有机合成中的多功能性以及创造新化合物(例如乙基 (2,3-二氢苯并呋喃-5-基)乙二酸酯)的潜力 (Keith Smith, G. El‐Hiti, Anthony J Jayne, M. Butters, 2003)。
新合成方法
Abdul kadar Shaikh 和 G. Varvounis (2014) 提出了一种通过邻醌甲基中间体区域选择性合成 3-取代 2,3-二氢苯并呋喃的新方法。这种一锅合成涉及氟化物诱导的脱硅烷基化、迈克尔加成和分子内 5-exo-tet 消除,突出了其在药物发现中的潜力 (Abdul kadar Shaikh, G. Varvounis, 2014)。
化学发光研究
化学发光机理
L. F. M. L. Ciscato 等人 (2014) 研究了 2-香豆酮衍生物的化学发光反应,支持了 1,2-二氧杂环酮中间体的存在。这项研究提供了对这种过氧化物的热不稳定性和双分子分解速率的见解,为通过原位生成研究热不稳定的过氧化物提供了一种新方法 (L. F. M. L. Ciscato, F. Bartoloni, Aline S Colavite, D. Weiss, R. Beckert, Stefan Schramm, 2014)。
抗菌应用
光化学合成和抗菌筛选
K. Ravi 等人 (2012) 对具有抗菌活性的二氢苯并呋喃的合成进行了研究。通过采用光化学方法,生成了化合物并针对各种细菌进行了筛选,显示出中等活性。值得注意的是,一种化合物对革兰氏阳性菌和革兰氏阴性菌均显示出有希望的活性,说明了二氢苯并呋喃在抗菌应用中的潜力 (K. Ravi, K. Selvam, M. Swaminathan, 2012)。
安全和危害
属性
IUPAC Name |
ethyl 3-(2,3-dihydro-1-benzofuran-5-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-2-15-13(14)6-4-10-3-5-12-11(9-10)7-8-16-12/h3,5,9H,2,4,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBGXCVKXTGMFFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=CC2=C(C=C1)OCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70453483 | |
| Record name | Ethyl 3-(2,3-dihydrobenzofuran-5-yl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70453483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(2,3-dihydrobenzofuran-5-yl)propanoate | |
CAS RN |
196597-66-7 | |
| Record name | Ethyl 2,3-dihydro-5-benzofuranpropanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=196597-66-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 3-(2,3-dihydrobenzofuran-5-yl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70453483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

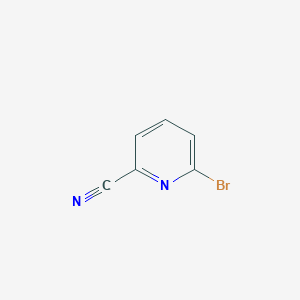
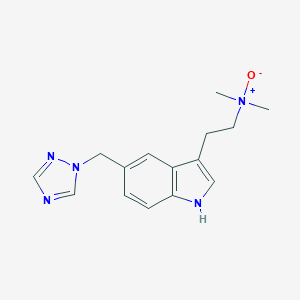
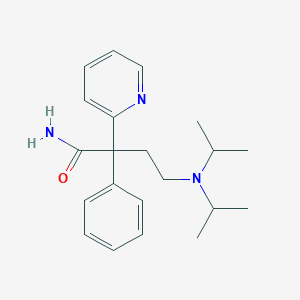
![2-{[(5-Bromopyridin-2-yl)methyl]amino}ethan-1-ol](/img/structure/B23236.png)
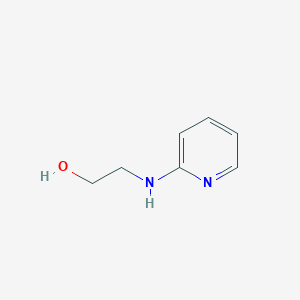
![5-[(4-Fluorophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B23245.png)



![7-Chloromethyloxy-carbonyloxy-6-(5-chloropyridin-2-yl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-one](/img/structure/B23271.png)
